2-(Diazomethyl)pyridine
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Overview
Description
2-(Diazomethyl)pyridine is an organic compound with the molecular formula C6H5N3 It is a member of the diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diazomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with diazomethane. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Another method involves the use of [1,2,3]triazolo[1,5-a]pyridines as precursors, which can be converted to this compound through a series of transformations .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if required. The use of triazolo[1,5-a]pyridines as precursors is particularly advantageous for industrial applications due to the stability and ease of handling of these intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(Diazomethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diazomethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diazomethyl)pyridine is primarily based on the reactivity of its diazo group. The diazo group can generate carbenes, which are highly reactive species that can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This reactivity makes it a valuable tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
2-(Diazomethyl)pyridine can be compared to other diazo compounds and pyridine derivatives:
Diazomethane: A simpler diazo compound that is highly reactive and used in similar carbene-forming reactions.
Pyridine-2-carboxaldehyde: A precursor to this compound with different reactivity due to the absence of the diazo group.
[1,2,3]Triazolo[1,5-a]pyridines: Precursors to this compound that offer stability and ease of handling.
The uniqueness of this compound lies in its combination of the diazo group with the pyridine ring, providing a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
54031-19-5 |
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Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-(diazomethyl)pyridine |
InChI |
InChI=1S/C6H5N3/c7-9-5-6-3-1-2-4-8-6/h1-5H |
InChI Key |
OLNVLUCMZRMIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=[N+]=[N-] |
Origin of Product |
United States |
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